molecular formula C20H19FN2O5S2 B296816 N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide

Katalognummer B296816
Molekulargewicht: 450.5 g/mol
InChI-Schlüssel: GVMSRCPZSDLJPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(4-fluoroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide, commonly known as FSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. FSBA is a sulfonamide derivative that has been used as a labeling reagent for proteins, peptides, and amino acids. It is a highly reactive compound that can covalently modify the amino acid residues of proteins, thereby providing a means to study protein structure and function.

Wirkmechanismus

FSBA reacts with the amino acid residues of proteins, particularly lysine and cysteine residues, through a nucleophilic substitution reaction. The resulting adducts are stable and can be detected by various analytical techniques, such as mass spectrometry and gel electrophoresis.
Biochemical and Physiological Effects:
FSBA labeling can affect the biochemical and physiological properties of proteins. The labeling can alter the protein's charge, size, and conformation, thereby affecting its function. However, the extent of these effects depends on the site of labeling and the concentration of FSBA used.

Vorteile Und Einschränkungen Für Laborexperimente

FSBA labeling provides a powerful tool for studying protein structure and function. It allows for the identification of specific amino acid residues involved in protein-protein interactions, enzyme catalysis, and ligand binding. However, FSBA labeling has some limitations. The labeling can be non-specific, leading to the modification of unintended amino acid residues. Additionally, the labeling can affect the protein's function, making it challenging to interpret the results.

Zukünftige Richtungen

FSBA has the potential for various future directions in research. One possible direction is the development of more specific labeling reagents that can target specific amino acid residues. Another direction is the application of FSBA labeling in the study of protein-protein interactions, particularly in the identification of protein interaction networks. Additionally, FSBA labeling can be used to study the effects of post-translational modifications on protein function. Finally, the development of new analytical techniques that can detect FSBA-labeled proteins with high sensitivity and specificity can enhance the utility of this labeling reagent in research.

Synthesemethoden

FSBA can be synthesized by the reaction of 4-fluoroaniline with p-toluenesulfonyl chloride in the presence of a base, followed by reaction with 4-methoxy-3-methylbenzenesulfonyl chloride. The resulting product is then purified by column chromatography.

Wissenschaftliche Forschungsanwendungen

FSBA has been widely used as a labeling reagent for proteins, peptides, and amino acids. It can covalently modify the amino acid residues of proteins, thereby providing a means to study protein structure and function. FSBA has been used in various research fields, including proteomics, enzymology, and drug discovery.

Eigenschaften

Molekularformel

C20H19FN2O5S2

Molekulargewicht

450.5 g/mol

IUPAC-Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxy-3-methylbenzenesulfonamide

InChI

InChI=1S/C20H19FN2O5S2/c1-14-13-19(11-12-20(14)28-2)30(26,27)23-17-7-9-18(10-8-17)29(24,25)22-16-5-3-15(21)4-6-16/h3-13,22-23H,1-2H3

InChI-Schlüssel

GVMSRCPZSDLJPT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC

Kanonische SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.